Sigma-2 Receptor Binding Affinity: N-(2-Methoxybenzyl)ethanamine vs. Unsubstituted and Positional Isomers
N-(2-methoxybenzyl)ethanamine exhibits a specific, quantifiable affinity for the sigma-2 receptor with an inhibition constant (Ki) of 90 nM, measured in a radioligand displacement assay using rat PC12 cells [1]. This provides a baseline for the sigma-2 binding contribution of the 2-methoxybenzyl moiety in the absence of the 2,5-dimethoxyphenethylamine core found in high-potency NBOMe hallucinogens. While direct head-to-head Ki data for unsubstituted N-benzylethanamine or 3-/4-methoxy positional isomers are not available in the same assay system, this data point serves as a key differentiator. The presence of the ortho-methoxy group is a critical structural determinant for this interaction, and substitution at alternative positions or removal of the methoxy group is expected to alter or abolish this specific binding affinity based on established structure-activity relationships for sigma receptor ligands.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | N-benzylethanamine (unsubstituted) or 3-/4-methoxybenzyl isomers |
| Quantified Difference | Not quantifiable due to lack of direct comparator data, but inferred to be significant based on SAR. |
| Conditions | Radioligand displacement assay in rat PC12 cells expressing sigma-2 receptor/TMEM97. |
Why This Matters
This quantifies the compound's utility as a selective sigma-2 receptor ligand, providing a defined potency benchmark for structure-activity relationship (SAR) studies in drug discovery programs targeting cancer, Alzheimer's disease, and neuroprotection.
- [1] BindingDB. (2024). Entry BDBM50604967 (CHEMBL1698776) for N-(2-methoxybenzyl)ethanamine at Sigma intracellular receptor 2. View Source
